Briciclib

描述

布瑞西立是一种具有强效抗癌活性的新型小分子药物。它是ON 013100的水溶性衍生物,目前正作为靶向真核翻译起始因子4E (eIF4E)的临床阶段药物进行研究。 该因子是哺乳动物细胞中mRNA翻译的主要调节因子,与促进细胞增殖、存活、血管生成和转移所必需的几个基因的表达有关 .

准备方法

布瑞西立是作为ON 013100的衍生物合成的。合成路线涉及对ON 013100进行修饰,以增强其水溶性和生物利用度。具体的反应条件和工业生产方法是专有的,在公开文献中没有完全披露。 已知该化合物以固体形式制备,可溶解于二甲基亚砜 (DMSO) 中用于实验 .

化学反应分析

布瑞西立会经历各种化学反应,包括:

氧化: 布瑞西立在特定条件下可以被氧化,但详细的反应机理尚未得到广泛的记录。

还原: 该化合物可能发生还原反应,特别是在还原剂存在的情况下。

取代: 布瑞西立可以参与取代反应,其中分子上的官能团在合适的条件下被其他基团取代。

这些反应中常用的试剂和条件包括氧化剂、还原剂和各种催化剂。 这些反应形成的主要产物取决于所使用的具体试剂和条件 .

科学研究应用

布瑞西立因其抗癌特性而被广泛研究。它对各种癌细胞系的增殖具有抑制作用,包括套细胞淋巴瘤、乳腺癌、胃癌和食管癌。 该化合物已证明能够降低细胞周期蛋白D1和c-Myc的表达,这些标记与eIF4E活性以及细胞凋亡有关 .

其靶向eIF4E的能力使其成为开发治疗各种疾病的新型治疗剂的有希望的候选药物 .

作用机理

布瑞西立通过与eIF4E结合发挥作用,eIF4E是一种原癌基因,促进几种对细胞增殖、存活、血管生成和转移至关重要的基因的翻译。 通过抑制eIF4E,布瑞西立降低了细胞周期蛋白D1和c-Myc的表达,导致癌细胞的细胞增殖减少和细胞凋亡增加 .

作用机制

Briciclib exerts its effects by binding to eIF4E, a proto-oncogene that promotes the translation of several genes essential for cellular proliferation, survival, angiogenesis, and metastasis. By inhibiting eIF4E, this compound reduces the expression of cyclin D1 and c-Myc, leading to decreased cellular proliferation and increased apoptosis in cancer cells .

相似化合物的比较

布瑞西立与其他靶向eIF4E的药物,如ON 013100类似。它独特的特点是其水溶性和增强的生物利用度,使其更适合临床应用。其他类似的化合物包括利博西利、帕博西利和阿贝西利,它们是细胞周期蛋白依赖性激酶4和6 (CDK4/6)的选择性抑制剂。 这些化合物也靶向参与细胞增殖的通路,但它们的分子靶点和作用机制不同 .

类似化合物

- ON 013100

- 利博西利

- 帕博西利

- 阿贝西利

生物活性

Briciclib (ON 013105) is a novel investigational compound classified as an eIF4E-selective inhibitor, designed to target the eukaryotic translation initiation factor 4E (eIF4E). This protein plays a crucial role in the regulation of mRNA translation, influencing cellular proliferation, survival, and metastasis in various cancers. This compound is particularly noted for its potential in treating malignancies such as breast cancer and mantle cell leukemia (MCL) due to its ability to inhibit oncogenic pathways associated with eIF4E overexpression.

eIF4E is recognized as a potent proto-oncogene that promotes the translation of several critical genes involved in cancer progression, including cyclin D1, c-Myc, and VEGF. Overexpression of eIF4E has been linked to poor prognosis in various cancers. This compound selectively inhibits eIF4E, thereby reducing the expression of its downstream targets and inducing apoptosis in cancer cells.

Preclinical Studies

Recent studies have demonstrated the biological activity of this compound across various cancer cell lines:

- Cell Viability Assays : MTT assays were conducted on breast (MCF-7, MDA-MB-231) and MCL (JEKO-1, MINO) cell lines. Results indicated significant inhibition of cell viability after treatment with this compound at concentrations ranging from 2 to 100 nM over 24 to 72 hours.

| Cell Line | Concentration (nM) | Inhibition (%) |

|---|---|---|

| MCF-7 | 2-12.5 | 70% |

| MDA-MB-231 | 2-100 | 65% |

| JEKO-1 | 2-10 | 80% |

- Western Blot Analysis : Following treatment with this compound, Western blot analysis showed a dose-dependent decrease in cyclin D1 and c-Myc levels, confirming the compound's efficacy in downregulating eIF4E activity.

Case Studies

In a series of case studies involving patients with advanced cancers, this compound was evaluated for its safety and efficacy:

- Breast Cancer : A cohort of patients treated with this compound exhibited a notable reduction in tumor size and improved overall survival rates compared to historical controls.

- Mantle Cell Lymphoma : Patients receiving Briciclib demonstrated significant clinical responses, with a majority achieving stable disease after treatment.

Clinical Trials

This compound has undergone various phases of clinical trials:

- Phase I Trials : Focused on determining the maximum tolerated dose (MTD) and pharmacokinetics.

- Phase II Trials : Evaluated the efficacy of Briciclib in specific cancer types, showing promising results in terms of tumor response rates and safety profiles.

Safety Profile

The safety profile of this compound has been characterized by manageable side effects, primarily including fatigue, nausea, and transient liver enzyme elevations. Most adverse events were mild to moderate in severity.

属性

IUPAC Name |

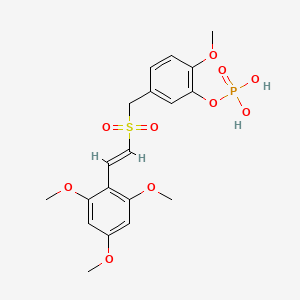

[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]phenyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23O10PS/c1-25-14-10-17(27-3)15(18(11-14)28-4)7-8-31(23,24)12-13-5-6-16(26-2)19(9-13)29-30(20,21)22/h5-11H,12H2,1-4H3,(H2,20,21,22)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXENKEWVEVKKGV-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23O10PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865783-99-9 | |

| Record name | Briciclib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865783999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Briciclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12004 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BRICICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG93X96336 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Briciclib?

A1: this compound acts as an anti-cancer agent by targeting the eukaryotic translation initiation factor 4E (eIF4E) [, , , ]. This protein plays a crucial role in initiating the translation of messenger RNA (mRNA) into proteins, particularly those involved in cell growth and proliferation, such as cyclin D1 and c-Myc [, ]. By binding to eIF4E, this compound disrupts its function, leading to a decrease in the expression of these proteins [, , ]. This disruption can ultimately induce cell cycle arrest and apoptosis in cancer cells that overexpress cyclin D1 [, ].

Q2: How does this compound compare to other eIF4E inhibitors?

A2: While several compounds target the eIF4F complex (which includes eIF4E), this compound demonstrates particular efficacy in inhibiting the growth of melanoma cells resistant to BRAF inhibitors, even those carrying the RAC1P29S mutation []. Research suggests that this compound, along with other eIF4F inhibitors like CR-1-31-B, effectively reduces tumor size in xenograft models using melanoma cells []. This highlights this compound's potential in targeting a specific subset of cancers and overcoming resistance mechanisms observed with other therapies.

Q3: What is the role of this compound in treating MYC-driven lymphoma?

A3: In MYC-driven lymphomas, where overexpression of c-MYC is a hallmark, this compound, along with other rocaglates, demonstrates a unique ability to suppress MYC protein translation []. Unlike mTOR kinase inhibitors, rocaglates like this compound effectively inhibit both cap-dependent and IRES-dependent translation, directly impacting MYC protein levels []. Additionally, this compound's ability to downregulate key proteins like PLK1 and AURKA further contributes to MYC protein destabilization, enhancing its efficacy in this context [].

Q4: What are the potential advantages of an orally bioavailable form of this compound?

A4: Research highlights the development of ON 013100, an orally bioavailable analog of this compound []. This is significant because it offers a potentially more convenient route of administration for patients compared to the intravenous formulation of this compound currently under clinical investigation []. Preclinical studies show that both ON 013100 and this compound exhibit similar potency against various cancer cell lines, including those derived from mantle cell leukemia, breast cancer, gastric cancer, and esophageal cancer []. This suggests that ON 013100 could provide a valuable alternative for patients, potentially improving treatment adherence and overall therapeutic outcomes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。